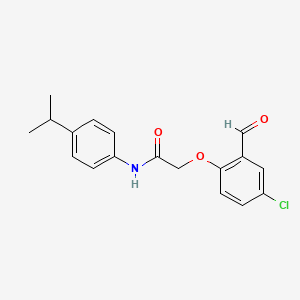

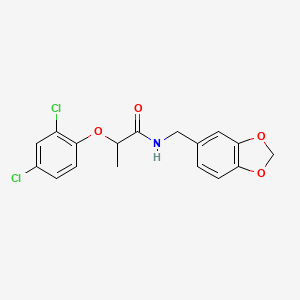

2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide" is a chemically synthesized molecule that is likely to have a complex structure involving a chloro-substituted phenoxy group and an isopropyl-substituted phenyl group linked through an acetamide moiety. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been studied, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, involves the reaction of 4-phenoxyphenol with 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst. Subsequent reaction with sulfuryl chloride in acetonitrile and carbon tetrachloride as solvents yields the chlorinated acetamide derivative. The reaction conditions, such as temperature, time, and molar ratios, are critical for achieving high yields, which in the case of the mentioned compound, was about 80% .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various spectroscopic techniques, including IR, MS, and NMR. These techniques provide detailed information about the functional groups, molecular geometry, and electronic environment within the molecule. For instance, the presence of chloro and phenoxy substituents is likely to influence the electronic distribution and hydrogen bonding capabilities of the acetamide group .

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the acetamide moiety. The presence of substituents on the phenyl rings can further modulate this reactivity. For example, the introduction of electron-withdrawing groups like chloro can enhance the electrophilic character of the acetamide carbon, making it more susceptible to nucleophilic attack. The specific reactivity patterns of "2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide" would need to be investigated through experimental studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the crystal structures of related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, are determined by a combination of hydrogen bonding and halogen-π interactions, which can lead to the formation of complex interwoven or sheet-like structures in the solid state . These interactions can affect the melting point, solubility, and stability of the compounds. Additionally, the conformation of the molecules in the crystal lattice can determine their photochemical reactivity, as seen in the analysis of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, which are photochemically inert due to their specific conformations .

科学的研究の応用

Environmental Impact and Behavior

Parabens, similar in structure to the chemical , have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that efficiently remove them from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments due to their continuous introduction into the environment. These compounds, including methylparaben and propylparaben, predominate reflecting their commonality in consumer products. Additionally, parabens can react readily with free chlorine, yielding halogenated by-products, which have been detected in various water sources. These by-products are more stable and persistent than their parent compounds, prompting further studies to understand their toxicity (Haman et al., 2015).

Pharmacological and Nutritional Applications

Chlorogenic Acid (CGA) showcases the dual role of being both a food additive and a nutraceutical, offering a plethora of health-promoting properties related to metabolic syndrome treatments, including anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its antimicrobial activity against a wide range of organisms adds value to the food industry in search of natural preservation methods. CGA's antioxidant activity, especially against lipid oxidation, and its protective properties against degradation of other bioactive compounds in food, underscore its potential in the formulation of dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Environmental Degradation and Water Reclamation

The pesticide production industry generates high-strength wastewater containing a range of toxic pollutants. Studies suggest that biological processes and granular activated carbon can remove a significant portion of these pollutants, potentially creating high-quality effluent. This highlights the importance of evaluating treatment processes experimentally to ascertain their design, efficiencies, and costs (Goodwin et al., 2018).

特性

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12(2)13-3-6-16(7-4-13)20-18(22)11-23-17-8-5-15(19)9-14(17)10-21/h3-10,12H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFHMNJZBKVYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-2-formylphenoxy)-N-(4-propan-2-ylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2511118.png)

![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)